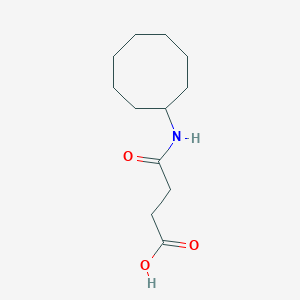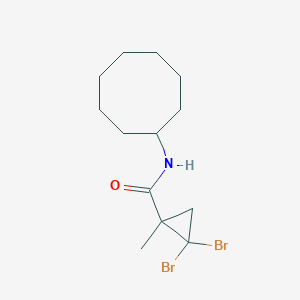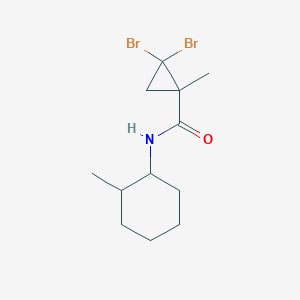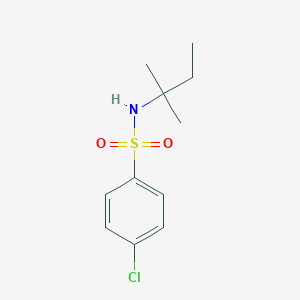
2-phénylquinoléine-4-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 2-phenylquinoline-4-carboxylate” is a compound with the molecular formula C17H13NO2 . It is a derivative of quinoline-4-carboxylic acids, which are known to have a variety of medicinal effects and are used as active components in industrial antioxidants . This compound has been synthesized to be used as a precursor for further cincophene derivatives .
Synthesis Analysis
The synthesis of “Methyl 2-phenylquinoline-4-carboxylate” involves a mixture of 2-phenylquinoline-4-carboxylic acid, methanol, and concentrated sulfuric acid. This mixture is refluxed for several hours, then cooled to room temperature . A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .Molecular Structure Analysis
The asymmetric unit of the title compound contains two independent molecules, which differ primarily in the rotational orientation of the pendant phenyl group with respect to the plane of the quinoline moiety . The dihedral angle between the N1/C1/C6–C9 and C12–C17 planes is 17.00 (6) while that between the N2/C18/C23–C26 and C29–C34 planes is 16.63 (7) in the opposite direction .Chemical Reactions Analysis
The compound has been used in the development of a photochemical Minisci alkylation . It has also been used as a precursor for further cincophene derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.29g/mol . In the crystal, the molecules form stacks parallel to the b axis through π-stacking interactions of the heterocyclic rings .Applications De Recherche Scientifique
Agent antimicrobien
“2-phénylquinoléine-4-carboxylate de méthyle” a été identifié comme un précurseur pour la synthèse de dérivés de cinchophène, connu pour ses puissantes propriétés antimicrobiennes . Ces dérivés ont démontré une efficacité contre une variété de souches microbiennes, ce qui les rend précieux dans le développement de nouveaux antibiotiques.
Applications antifongiques
Les dérivés du composé présentent également une activité antifongique significative . Cette application est cruciale dans l’industrie pharmaceutique pour le développement de traitements contre les infections fongiques, qui deviennent de plus en plus résistantes aux médicaments existants.
Propriétés analgésiques
La recherche indique que “this compound” peut être utilisé pour créer des composés ayant des effets analgésiques notables . Cette application est particulièrement pertinente pour la création de nouvelles solutions de gestion de la douleur qui pourraient potentiellement avoir moins d’effets secondaires que les options actuelles.
Thérapie antirhumatismale
Le cinchophène, un dérivé du “this compound”, a une longue histoire d’utilisation en tant qu’agent antirhumatismal . La synthèse de nouveaux dérivés pourrait conduire à des traitements plus efficaces et plus sûrs des maladies rhumatismales.
Antioxydants industriels
Les dérivés de la quinoléine, y compris ceux synthétisés à partir du “this compound”, sont utilisés comme composants actifs dans les antioxydants industriels . Ces antioxydants sont essentiels pour protéger les produits de la dégradation oxydative, en prolongeant leur durée de conservation et en maintenant la qualité.
Cristallographie et science des matériaux
La structure cristalline du composé et les interactions d’empilement en font un sujet intéressant pour la recherche en science des matériaux . La compréhension de ces propriétés peut conduire au développement de nouveaux matériaux ayant des caractéristiques spécifiques souhaitées, telles qu’une durabilité accrue ou une conductivité électrique.
Mécanisme D'action
Target of Action
Methyl 2-phenylquinoline-4-carboxylate is a derivative of 2-phenylquinoline-4-carboxylic acid, also known as cincophene . Cincophene has been proven to be a powerful antimicrobial agent . Therefore, the primary targets of Methyl 2-phenylquinoline-4-carboxylate are likely to be microbial cells, particularly those of bacteria.
Mode of Action
As a derivative of cincophene, it may share similar antimicrobial properties . Antimicrobial agents typically work by disrupting essential processes in bacterial cells, such as cell wall synthesis, protein production, or DNA replication.
Biochemical Pathways
Given its antimicrobial properties, it is likely to interfere with essential biochemical pathways in bacteria, leading to their death or inhibition of growth .
Result of Action
The result of the action of Methyl 2-phenylquinoline-4-carboxylate is likely to be the inhibition of bacterial growth or the killing of bacteria, given its antimicrobial properties . This would result in a decrease in the number of bacteria in the environment where the compound is applied.
Propriétés
IUPAC Name |
methyl 2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-20-17(19)14-11-16(12-7-3-2-4-8-12)18-15-10-6-5-9-13(14)15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMMBMNYRTPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346111 | |
| Record name | methyl 2-phenylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4546-48-9 | |
| Record name | methyl 2-phenylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-phenyl-4-quinolinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B452029.png)
![N-[1-(1-adamantyl)butyl]-2,2-dibromo-1-methylcyclopropanecarboxamide](/img/structure/B452032.png)
![3-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452033.png)
![N-[1-(1-adamantyl)butyl]benzenesulfonamide](/img/structure/B452037.png)
![2-(1-adamantyl)-N-[3-(4-{3-[(1-adamantylacetyl)amino]propyl}-1-piperazinyl)propyl]acetamide](/img/structure/B452038.png)

![1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]indoline](/img/structure/B452040.png)




![2,2-dibromo-1-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide](/img/structure/B452050.png)

![2,2-dibromo-N-(4-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}cyclohexyl)-1-methylcyclopropanecarboxamide](/img/structure/B452052.png)